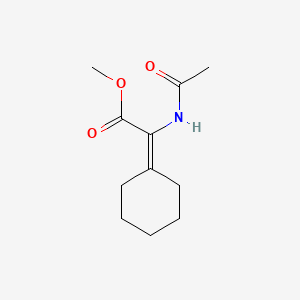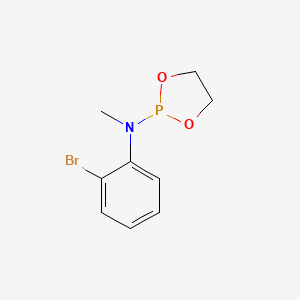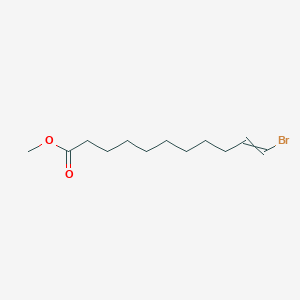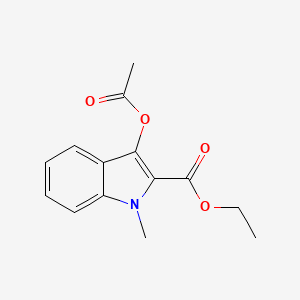
Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester is a chemical compound with the molecular formula C21H28FO2P . It is characterized by its unique structure, which includes a phosphonofluoridic acid group attached to a heptyl ester and a 2,2-diphenylethyl group. This compound is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester typically involves the reaction of phosphonofluoridic acid with heptyl alcohol in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the heptyl group is replaced by other alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonofluoridic acid derivatives.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester involves its interaction with specific molecular targets and pathways. The phosphonofluoridic acid group can form strong bonds with metal ions and other reactive species, influencing various chemical and biological processes. The 2,2-diphenylethyl group may also contribute to its activity by interacting with hydrophobic regions of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Phosphonofluoridic acid, (2,2-diphenylethyl)-, heptyl ester can be compared with other similar compounds, such as:
Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester: This compound has a phenyl group instead of a heptyl group, which may result in different chemical and biological properties.
Phosphonofluoridic acid, (2,2-diphenylethyl)-, pentyl ester: This compound has a pentyl group, which is shorter than the heptyl group, potentially affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of the phosphonofluoridic acid group with the hydrophobic heptyl group, making it suitable for a variety of applications .
Eigenschaften
CAS-Nummer |
88344-31-4 |
|---|---|
Molekularformel |
C21H28FO2P |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
[2-[fluoro(heptoxy)phosphoryl]-1-phenylethyl]benzene |
InChI |
InChI=1S/C21H28FO2P/c1-2-3-4-5-12-17-24-25(22,23)18-21(19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21H,2-5,12,17-18H2,1H3 |
InChI-Schlüssel |
RVUWQBRMEHVKQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOP(=O)(CC(C1=CC=CC=C1)C2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]urea](/img/structure/B14401449.png)
![1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14401454.png)



![N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide](/img/structure/B14401479.png)
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14401482.png)





![N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14401520.png)

